2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide
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Overview
Description
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring substituted with phenylamino groups and a urea moiety attached to a chlorophenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the formation of the triazine ring. One common method includes the reaction of cyanuric chloride with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The phenylamino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Nitro derivatives of the phenylamino groups.
Reduction: Amines derived from the reduction of the triazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triazine ring may also interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a simpler structure, used in the production of pharmaceuticals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA is unique due to its complex structure, which allows for multiple functionalizations and interactions with biological molecules. This makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C22H19ClN8O |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C22H19ClN8O/c23-15-11-13-18(14-12-15)26-22(32)31-30-21-28-19(24-16-7-3-1-4-8-16)27-20(29-21)25-17-9-5-2-6-10-17/h1-14H,(H2,26,31,32)(H3,24,25,27,28,29,30) |
InChI Key |
AGUYHNGVENKIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NNC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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